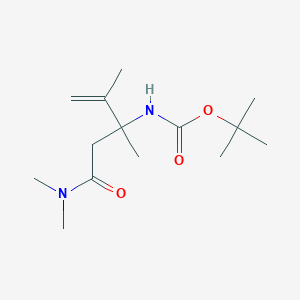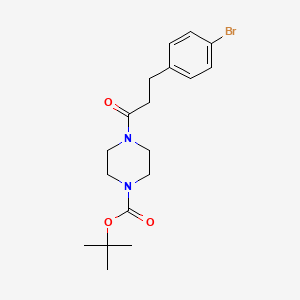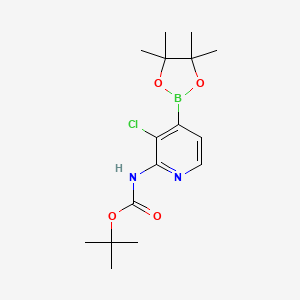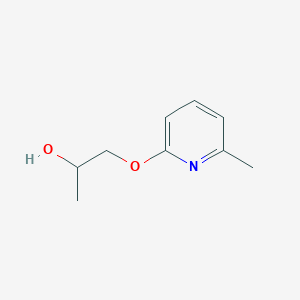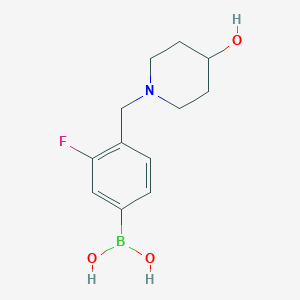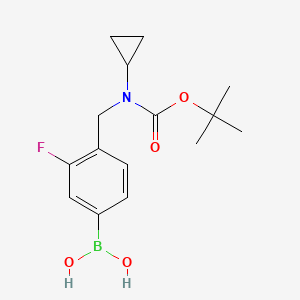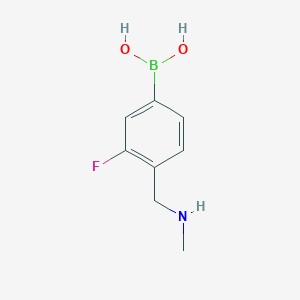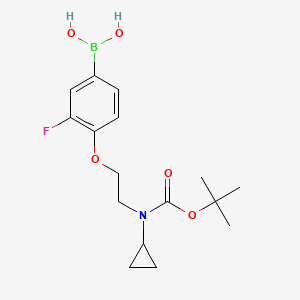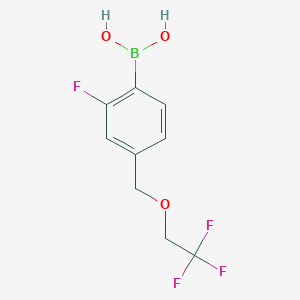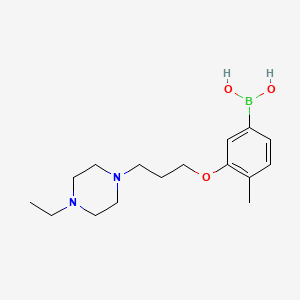
(4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronsäure
Übersicht
Beschreibung
“(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” is a type of boronic acid . Boronic acids are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoborane compounds, relies either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . The optimal conditions require nine equivalents of boronic acids, in the presence of a bidentate ligand and K3PO4 (3 equiv.) in refluxing 1,4-dioxane .
Molecular Structure Analysis
Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer (anhydride R2BOBR2), or cyclic trimer ([R2BOH]3), in solution or the solid state, depending on the substitution pattern of the R group .
Chemical Reactions Analysis
Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions .
Physical And Chemical Properties Analysis
The molecular weight of “(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” is 257.11 . It is a solid substance .
Wissenschaftliche Forschungsanwendungen
Kreuzkupplungsreaktionen
Boronsäuren: sind ein zentrales Element in der modernen organischen Chemie, insbesondere in Suzuki–Miyaura-Kreuzkupplungsreaktionen. Dieser Prozess wird zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet, ein grundlegender Schritt bei der Synthese verschiedener organischer Verbindungen. Die (4-(N,N-Diethylsulfamoyl)-3,5-dimethylphenyl)boronsäure kann als Kupplungspartner fungieren, da sie unter katalytischen Bedingungen mit verschiedenen organischen Halogeniden reagieren kann .
Katalyse
Die Lewis-Acidität von Boronsäuren ermöglicht es ihnen, effektive Katalysatoren zu sein. Sie können eine Reihe von Transformationen erleichtern, einschließlich der regioselektiven Funktionalisierung von Diolen, Kohlenhydraten und Epoxid-Ringöffnungsreaktionen. Diese spezielle Boronsäure mit ihren Diethylsulfamoyl- und Dimethylphenylgruppen kann eine einzigartige Selektivität in solchen katalytischen Prozessen bieten .
Medizinische Chemie
In der medizinischen Chemie werden Boronsäuren verwendet, um bioaktive Verbindungen zu designen und zu synthetisieren. Ihre strukturelle Vielseitigkeit ermöglicht die Herstellung neuartiger Pharmazeutika mit potenziellen therapeutischen Anwendungen. Die Sulfamoylgruppe in dieser Verbindung könnte mit biologischen Zielen interagieren und so Möglichkeiten für die Medikamentenentwicklung eröffnen .
Polymermaterialien
Boronsäuren können in Polymere integriert werden, um bestimmte Eigenschaften zu verleihen, wie z. B. Selbstheilungseigenschaften oder Reaktionsfähigkeit auf Reize (pH-Wert, Glukosespiegel). Die einzigartigen Substituenten der this compound könnten zu neuen Materialien mit speziellen Anwendungen führen .
Optoelektronische Materialien
Organoborverbindungen spielen eine Rolle bei der Entwicklung von optoelektronischen Materialien. Sie können bei der Herstellung von Leuchtdioden (LEDs), Photovoltaikzellen und anderen Geräten verwendet werden. Die elektronischen Eigenschaften dieser Boronsäure könnten für den Einsatz in solchen Technologien untersucht werden .
Bildgebung und Biologie
Boronsäuren können aufgrund ihrer Fähigkeit, selektiv an verschiedene Biomoleküle zu binden, in der biologischen Bildgebung eingesetzt werden. Dies kann besonders nützlich für die Fluoreszenzbildgebung oder als Kontrastmittel in der Magnetresonanztomographie (MRT) sein. Die this compound könnte so modifiziert werden, dass sie als Sonde in diesen Anwendungen dient .
Koordinationschemie
Die Fähigkeit von Boronsäuren, mit Alkoholen, Diolen und Aminoalkoholen zu koordinieren, macht sie in der Koordinationschemie nützlich. Sie können Komplexe mit verschiedenen Liganden bilden, die auf ihre strukturellen und elektronischen Eigenschaften untersucht werden können .
Umweltüberwachung
Schließlich können Boronsäuren beim Nachweis und der Messung von Umweltverschmutzern eingesetzt werden. Ihre Bindungseigenschaften können genutzt werden, um Sensoren zu entwickeln, die bestimmte Stoffe wie Zucker, Alkohole oder Phenole in Wasserquellen nachweisen .
Wirkmechanismus
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of cyclic boronate esters with 1,2- or 1,3-diols in biological systems .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Pharmacokinetics
The Log Po/w values, which indicate lipophilicity, range from -1.57 to 0.71 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Boronic acids are known for their ability to form reversible covalent bonds with hydroxyl groups, which can lead to various biological effects depending on the specific targets and biological context .
Safety and Hazards
Zukünftige Richtungen
Boronic acids are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are also used in numerous transversal fields including catalysis, materials science, biology, imaging, etc . Therefore, the future directions of “(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid” could be in these areas.
Biochemische Analyse
Biochemical Properties
(4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes that possess active sites containing serine, threonine, or tyrosine residues, as these amino acids can form covalent bonds with the boronic acid group. For instance, (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid has been shown to inhibit serine proteases by forming a stable complex with the serine residue in the enzyme’s active site . Additionally, this compound can interact with proteins that have diol-containing side chains, such as glycoproteins, through reversible covalent bonding.
Cellular Effects
The effects of (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid on various types of cells and cellular processes are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid can inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and subsequent changes in cell signaling pathways . Furthermore, this compound has been reported to affect gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing the transcriptional activity of specific genes . In terms of cellular metabolism, (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid can modulate the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through the formation of covalent bonds with biomolecules, such as enzymes and proteins. For instance, (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid can inhibit enzyme activity by binding to the active site of the enzyme and forming a stable complex with the catalytic residue . This interaction can lead to enzyme inhibition or activation, depending on the nature of the enzyme and the specific binding interaction. Additionally, (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid can influence gene expression by binding to transcription factors and other DNA-binding proteins, thereby modulating their activity and altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of degradation products . Over time, the accumulation of these degradation products can affect the overall activity and efficacy of (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, (4-(N,N-diethylsulfamoyl)-3,5-dimethylphenyl)boronic acid can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy in modulating biochemical pathways reaches a plateau at certain concentrations, beyond which no further increase in activity is observed.
Eigenschaften
IUPAC Name |
[4-(diethylsulfamoyl)-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO4S/c1-5-14(6-2)19(17,18)12-9(3)7-11(13(15)16)8-10(12)4/h7-8,15-16H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMYJQTZLISWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N(CC)CC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172614 | |
| Record name | Boronic acid, B-[4-[(diethylamino)sulfonyl]-3,5-dimethylphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704067-22-0 | |
| Record name | Boronic acid, B-[4-[(diethylamino)sulfonyl]-3,5-dimethylphenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[(diethylamino)sulfonyl]-3,5-dimethylphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



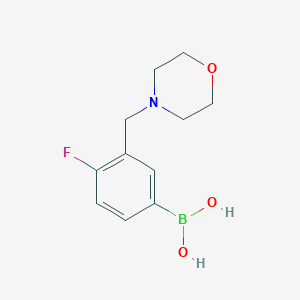
![6-Chlorothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1408806.png)
![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B1408808.png)
